molecular formula C24H27NO B5137398 [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol

[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol

Cat. No.: B5137398
M. Wt: 345.5 g/mol
InChI Key: ZCTQVFSLJCNDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. The compound is also known as BNMPM and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of BNMPM involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. BNMPM has also been shown to have an affinity for other neurotransmitter transporters, such as the serotonin transporter and the norepinephrine transporter, which could contribute to its pharmacological effects.
Biochemical and physiological effects:
BNMPM has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and produce rewarding effects in rats, which suggests that it has potential as a drug of abuse. However, it has also been shown to have anxiolytic and antidepressant-like effects, which could be beneficial for the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of BNMPM for lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in behavior and pharmacology. However, its potential for abuse and its complex mechanism of action could also be seen as limitations for its use in lab experiments.

Future Directions

There are several future directions for research on BNMPM. One area of interest is the development of drugs based on BNMPM for the treatment of drug addiction and other psychiatric disorders. Another area of interest is the investigation of the effects of BNMPM on other neurotransmitter systems and their potential contributions to its pharmacological effects. Additionally, further studies are needed to fully understand the mechanism of action of BNMPM and its potential for abuse.
Conclusion:
In conclusion, [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. The synthesis method of BNMPM involves the reaction of 1-benzyl-4-piperidone with 1-naphthylmethylamine, followed by reduction with sodium borohydride. BNMPM has been shown to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Its potential applications in the treatment of drug addiction and other psychiatric disorders make it a promising area of research. However, its potential for abuse and complex mechanism of action should also be taken into consideration in future studies.

Synthesis Methods

The synthesis of BNMPM involves the reaction of 1-benzyl-4-piperidone with 1-naphthylmethylamine, followed by reduction with sodium borohydride. The resulting product is [4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol. This method has been used in several studies to obtain BNMPM for further research.

Scientific Research Applications

BNMPM has been studied for its potential applications in the field of pharmacology. It has been shown to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes BNMPM a potential candidate for the development of drugs for the treatment of drug addiction and other psychiatric disorders.

Properties

IUPAC Name

[4-benzyl-1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO/c26-19-24(17-20-7-2-1-3-8-20)13-15-25(16-14-24)18-22-11-6-10-21-9-4-5-12-23(21)22/h1-12,26H,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTQVFSLJCNDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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